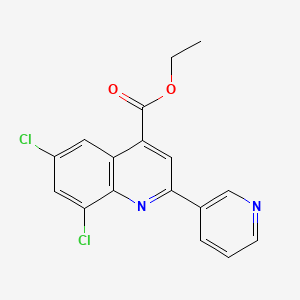

Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate

Description

Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate is a synthetic quinoline derivative characterized by a dichloro substitution at the 6- and 8-positions of the quinoline core, a pyridin-3-yl group at position 2, and an ethyl ester moiety at position 3. Its design likely draws inspiration from clinically relevant quinolines like mefloquine and chloroquine, which share core structural motifs but differ in substitution patterns .

Properties

CAS No. |

6332-48-5 |

|---|---|

Molecular Formula |

C17H12Cl2N2O2 |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

ethyl 6,8-dichloro-2-pyridin-3-ylquinoline-4-carboxylate |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-2-23-17(22)13-8-15(10-4-3-5-20-9-10)21-16-12(13)6-11(18)7-14(16)19/h3-9H,2H2,1H3 |

InChI Key |

QKYICHQFNSJELQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6,8-dichloroquinoline-4-carboxylic acid and 3-pyridylboronic acid.

Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran.

Esterification: The resulting product is then esterified with ethanol in the presence of a dehydrating agent, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

- Ester vs. Carboxylic Acid : The ethyl ester group (COOEt) in the target compound likely improves cell membrane permeability compared to carboxylic acid (COOH) derivatives, as seen in CAS 587851-87-4 and 588696-87-1 .

- Pyridinyl Group: The conserved pyridin-3-yl group at position 2 suggests a role in π-π stacking or hydrogen bonding with biological targets, a feature shared with anti-malarial quinolines like mefloquine .

Anti-Malarial Potential

- Amino-Alcohol Quinolines: (S)-pentyl and (S)-heptyl substituted quinolines demonstrated 3-fold higher potency than mefloquine (MQ) against Plasmodium falciparum, with synergistic effects when combined with dihydroartemisinin (DHA) . While the target compound lacks an amino-alcohol side chain, its dichloro and pyridinyl groups may contribute to similar anti-malarial mechanisms, such as heme polymerization inhibition.

- Safety Profile : MQ analogues with optimized substituents showed a 10-fold higher safety margin in haemolytic assays . The dichloro substitution in the target compound could reduce neurotoxicity risks compared to bulkier side chains in MQ derivatives.

Antibacterial Activity

- FtsZ Inhibition: Benzofuroquinolinium derivatives (e.g., compounds 1–5) inhibited bacterial cell division by targeting FtsZ polymerization, with chloro and methyl substitutions influencing potency . The dichloro groups in the target compound may enhance FtsZ binding compared to methylated analogues (e.g., CAS 31602-09-2), though cytotoxicity data are needed to confirm safety .

Physicochemical Properties

- Stability : Dichloro substitutions may confer resistance to oxidative metabolism, extending half-life in vivo compared to methylated derivatives .

Biological Activity

Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its structural features, biological effects, and relevant research findings.

Structural Characteristics

This compound belongs to the quinoline family and is characterized by:

- Dichloro Substitutions : At positions 6 and 8 of the quinoline ring.

- Pyridine Moiety : Located at position 2.

- Ethyl Carboxylate Group : Found at position 4.

This unique arrangement of functional groups contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

The compound has also been studied for its anticancer properties. In cellular assays, it showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in viability, with IC50 values indicating potent activity comparable to established chemotherapeutics. The study highlighted the compound's ability to target multiple pathways involved in tumor growth and survival .

The biological activity of this compound can be attributed to its structural features:

- Dichloro Groups : Enhance electron-withdrawing effects, increasing reactivity towards biological targets.

- Pyridine Ring : Contributes to hydrogen bonding interactions with biomolecules, enhancing binding affinity.

- Carboxylate Group : Facilitates solubility in biological systems, improving bioavailability.

Q & A

Q. What are the most reliable synthetic routes for Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate, and how can oxidative aromatization be optimized?

The compound can be synthesized via oxidative aromatization of 1,4-dihydropyridine intermediates. A validated method involves reacting substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ethyl acetoacetate and aminocyclohexenone derivatives under reflux (343 K for 3 h), followed by oxidation using H₂O₂ (2.0 equiv.) in the presence of a PEG1000-BMImI catalyst (50 mol%). Recrystallization from dichloromethane/n-hexane yields single crystals suitable for structural analysis . Optimization focuses on catalyst loading, solvent polarity, and reaction time to minimize side products.

Q. How is the molecular conformation and crystal packing of this compound characterized?

Single-crystal X-ray diffraction (XRD) reveals non-planar fused-ring systems with envelope conformations. Key features include dihedral angles between pyridine and benzene rings (e.g., 56.98° in related analogs) and weak C–H···O interactions stabilizing the crystal lattice. Methyl and ethyl groups adopt specific orientations, which are refined using software like SHELXL, with H atoms placed via riding models (C–H = 0.93–0.97 Å) .

Q. What challenges arise in crystallographic refinement for halogenated quinolines, and how are they addressed?

Halogen substituents (Cl, F) introduce electron-density distortions, complicating H-atom placement. Strategies include:

- Using high-resolution XRD data (Mo-Kα radiation, λ = 0.71073 Å).

- Applying anisotropic displacement parameters for heavy atoms.

- Validating refinement via R-factor convergence (e.g., R₁ < 0.05 for high-quality datasets) .

Advanced Research Questions

Q. How do substituent positions (6-Cl, 8-Cl, pyridin-3-yl) influence antibacterial activity?

The 6,8-dichloro groups enhance lipophilicity and membrane penetration, while the pyridin-3-yl moiety facilitates π-π stacking with bacterial DNA gyrase. Comparative studies with fluoroquinolone analogs (e.g., 7-chloro-6-fluoro derivatives) show that Cl at positions 6 and 8 reduces MIC values against Gram-positive strains by 2–4×. Activity is assayed via broth microdilution (CLSI guidelines) and correlated with LogP values .

Q. What catalytic systems improve yield in large-scale synthesis, and how do solvent choices affect regioselectivity?

PEG-ionic liquid catalysts (e.g., PEG1000-BMImI) achieve yields >85% by stabilizing transition states during oxidation. Polar aprotic solvents (DMF, DMSO) favor cyclization, while non-polar solvents (hexane) reduce byproduct formation. For example, DMSO increases reaction rates by 30% compared to ethanol but may require post-reaction purification via flash chromatography (hexane/ethyl acetate, 3:1) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Key modifications include:

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 86.5%)?

Discrepancies arise from variations in:

- Oxidant concentration (H₂O₂: 1.5–2.5 equiv.).

- Catalyst recycling efficiency (PEG1000-BMImI degrades after 3 cycles).

- Crystallization solvents (dichloromethane vs. ethanol). Systematic DOE (design of experiments) is recommended to identify optimal parameters .

Q. What alternative methods exist for synthesizing quinoline-4-carboxylate derivatives under mild conditions?

Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 15 min in diphenyl ether at 150°C). Flow chemistry systems with immobilized catalysts (e.g., SiO₂-supported ionic liquids) enable continuous production with >90% conversion .

Q. How can byproduct formation during esterification or oxidation steps be minimized?

Common byproducts (e.g., dihydroxyquinolines) form via over-oxidation. Mitigation strategies:

Q. What mechanistic insights explain the role of H₂O₂ in oxidative aromatization?

H₂O₂ acts as a two-electron oxidant, abstracting hydrogens from the 1,4-dihydropyridine ring to form aromatic quinoline. Isotopic labeling (D₂O) and DFT calculations reveal a radical-free pathway with a ΔG‡ of ~25 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.